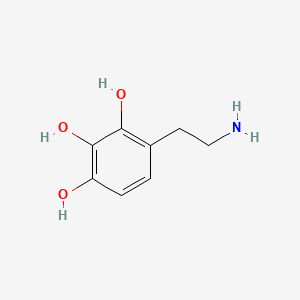
4-(2-Aminoethyl)benzene-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-aminoethyl)benzene-1,2,3-triol is a catecholamine.
科学的研究の応用
Structural and Theoretical Studies
- The structure of related compounds, such as 4-(((2-methyl-3-nitrophenyl)imino)methyl)benzene-1,2,3-triol, has been investigated using X-ray, UV–vis., FT-IR spectroscopic techniques, and theoretical (DFT) methods, providing insights into their molecular structures (Temel et al., 2017).
Synthesis and Characterization of Complexes
- Schiff base ligands, including derivatives of benzene-1,2,3-triol, have been synthesized and characterized. Their complexes with metals like Cd(II) and Cu(II) were studied, revealing bidentate ligand behavior and antimicrobial activity (Golcu et al., 2005).
Electrochemical and Antimicrobial Properties
- Novel Schiff bases containing benzene-1,2,3-triol and their Co(II) and Cu(II) complexes were synthesized. These complexes showed significant electrochemical and antimicrobial properties (Ispir, 2009).
Electrochemical Studies of Derivatives
- Electrochemical studies of hydroxy- and amino-polysubstituted benzenes, including benzene-1,2,3-triol derivatives, were performed. These studies are crucial for understanding the degradation of environmental pollutants containing such structures (Pelmus et al., 2020).
Solvatochromic Effect Studies
- The solvatochromic effects on the absorption spectra of benzene-1,3-diol and benzene-1,3,5-triol derivatives were analyzed, enhancing understanding of solute-solvent interactions (Gülseven et al., 2009).
Simultaneous Determination of Antioxidants
- A study on the simultaneous determination of antioxidants using a modified electrode incorporating benzene-1,2,3-triol derivative demonstrates the compound's potential in analytical chemistry applications (Taei et al., 2016).
特性
CAS番号 |
4228-71-1 |
|---|---|
製品名 |
4-(2-Aminoethyl)benzene-1,2,3-triol |
分子式 |
C8H11NO3 |
分子量 |
169.18 g/mol |
IUPAC名 |
4-(2-aminoethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C8H11NO3/c9-4-3-5-1-2-6(10)8(12)7(5)11/h1-2,10-12H,3-4,9H2 |
InChIキー |
WYYIHCWISNZQQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1CCN)O)O)O |
正規SMILES |
C1=CC(=C(C(=C1CCN)O)O)O |
その他のCAS番号 |
4228-71-1 |
同義語 |
2-hydroxydopamine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





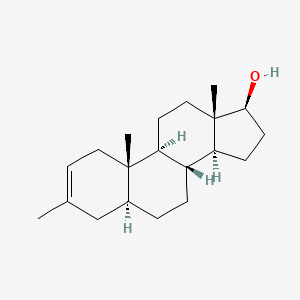
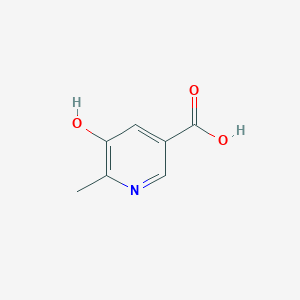
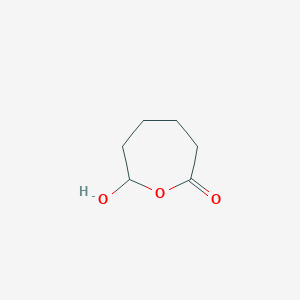
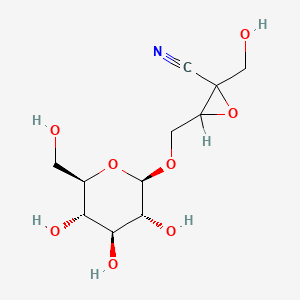
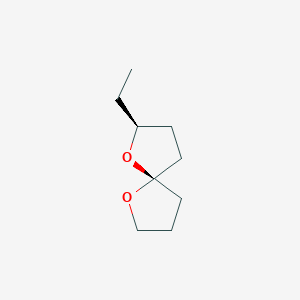
![8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde](/img/structure/B1201029.png)
![4-[9-[(2R)-5-[(1S,4S)-4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1201032.png)
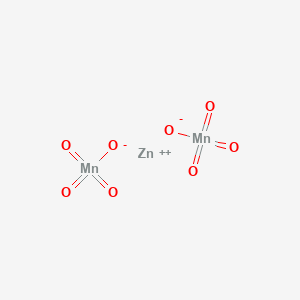

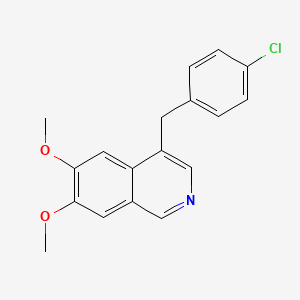

![7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate](/img/structure/B1201040.png)